Cas no 102349-31-5 (Benzo[e]naphtho[2',3':5,6]fluoreno[1,9a-b]oxepin-5,10,19(15H)-trione,5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-,(5cR,8R,8aS,15S,15aS)-rel-(+)-)
![Benzo[e]naphtho[2',3':5,6]fluoreno[1,9a-b]oxepin-5,10,19(15H)-trione,5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-,(5cR,8R,8aS,15S,15aS)-rel-(+)- structure](https://it.kuujia.com/scimg/cas/102349-31-5x500.png)
102349-31-5 structure
Nome del prodotto:Benzo[e]naphtho[2',3':5,6]fluoreno[1,9a-b]oxepin-5,10,19(15H)-trione,5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-,(5cR,8R,8aS,15S,15aS)-rel-(+)-
Benzo[e]naphtho[2',3':5,6]fluoreno[1,9a-b]oxepin-5,10,19(15H)-trione,5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-,(5cR,8R,8aS,15S,15aS)-rel-(+)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzo[e]naphtho[2',3':5,6]fluoreno[1,9a-b]oxepin-5,10,19(15H)-trione,5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-,(5cR,8R,8aS,15S,15aS)-rel-(+)-
- Benzo[e]naphtho[2',3':5,6]fluoreno[1,9a-b]oxepin-5,10,19(15H)-trione,5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-meth
- Benzo[e]naphtho[2',3':5,6]fluoreno[1,9a-b]oxepin-5,10,19(15H)-trione,5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-, (5ca,8b,8aa,15a,15aS*)-(+)-
- Rubellin B
- 88B20HYO95
- 102349-31-5
- UNII-88B20HYO95
- Rubellin B, (+)-
- Q27269913
- BENZO(E)NAPHTHO(2',3':5,6)FLUORENO(1,9A-B)OXEPIN-5,10,19(15H)-TRIONE, 5C,8,8A,16-TETRAHYDRO-1,4,8,11,15,18-HEXAHYDROXY-13-METHYL-, (5C.ALPHA.,8.BETA.,8A.ALPHA.,15.ALPHA.,15AS*)-(+)-
- Benzo(E)naphtho(2',3':5,6)fluoreno(1,9a-b)oxepin-5,10,19(15H)-trione, 5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-, (5cr,8R,8aS,15S,15aS)-rel-(+)-
- Benzo(E)naphtho(2',3':5,6)fluoreno(1,9a-b)oxepin-5,10,19(15H)-trione, 5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-, (5calpha,8beta,8aalpha,15alpha,15as*)-(+)-
- (1S,17R,20R,21S,30S)-5,9,12,20,25,30-hexahydroxy-27-methyl-22-oxaheptacyclo[15.13.0.01,21.03,16.06,15.08,13.024,29]triaconta-3,5,8,10,12,15,18,24(29),25,27-decaene-7,14,23-trione
- CHEBI:222750
-
- Inchi: InChI=1S/C30H22O10/c1-10-6-12-20(17(34)7-10)29(39)40-28-16(33)3-2-13-19-11(9-30(13,28)27(12)38)8-18(35)23-24(19)26(37)22-15(32)5-4-14(31)21(22)25(23)36/h2-8,13,16,27-28,31-35,38H,9H2,1H3/t13-,16-,27+,28-,30+/m1/s1
- Chiave InChI: KHJHNXVDMFGVEP-PJQIVZKYSA-N
- Sorrisi: OC1=CC=C(O)C2=C1C(=O)C1=C(O)C=C3C([C@@H]4[C@]5(C3)[C@H](OC(=O)C3=C(O)C=C(C)C=C3[C@@H]5O)[C@H](O)C=C4)=C1C2=O
Proprietà calcolate
- Massa esatta: 542.121
- Massa monoisotopica: 542.121
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 40
- Conta legami ruotabili: 0
- Complessità: 1140
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4
- Superficie polare topologica: 182A^2
Benzo[e]naphtho[2',3':5,6]fluoreno[1,9a-b]oxepin-5,10,19(15H)-trione,5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-,(5cR,8R,8aS,15S,15aS)-rel-(+)- Letteratura correlata
-
1. Secondary mould metabolites. Part 15. Structure elucidation of rubellins A and B, two novel anthraquinone metabolites from Mycosphaerella rubellaAlberto Arnone,Lorenzo Camarda,Gianluca Nasini,Gemma Assante J. Chem. Soc. Perkin Trans. 1 1986 255
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
